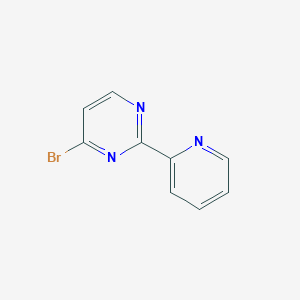

4-Bromo-2-(pyridin-2-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Contemporary Chemical Science

Pyrimidine and pyridine rings are fundamental building blocks in the realm of heterocyclic chemistry. Pyrimidine, a diazine with nitrogen atoms at positions 1 and 3, is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA. wikipedia.org This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. wikipedia.org As a six-membered heterocycle, pyrimidine is classified as π-deficient, which influences its reactivity, making it susceptible to nucleophilic substitution. wikipedia.org

The combination of these two essential heterocycles into a single entity, as seen in 4-Bromo-2-(pyridin-2-yl)pyrimidine, creates a molecule with a rich and complex chemical character, offering multiple sites for further chemical modification and interaction with biological targets.

Overview of Halogenated Heterocyclic Systems in Chemical Innovation

The introduction of halogen atoms, such as bromine, into heterocyclic systems is a powerful strategy for modulating the physicochemical and biological properties of a molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The bromine atom in this compound is not merely a passive substituent; it is an active functional group that can participate in a variety of chemical transformations.

The carbon-bromine bond is a key feature that allows for the application of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions enable the facile introduction of a wide range of substituents at the 4-position of the pyrimidine ring, providing a straightforward route to a diverse library of derivatives. This synthetic versatility is a cornerstone of its utility in chemical innovation, allowing for the systematic exploration of structure-activity relationships.

Research Landscape and Strategic Importance of this compound

While dedicated, in-depth research articles focusing solely on this compound are not abundant in the public domain, its strategic importance can be inferred from its role as a key intermediate and building block in broader chemical and medicinal chemistry studies. The compound is commercially available from various suppliers, indicating its utility in synthetic chemistry.

The strategic importance of this compound lies in its potential as a scaffold for the development of novel functional molecules. For instance, the bromo substituent can be readily displaced or coupled to introduce new functionalities, leading to compounds with tailored electronic, photophysical, or biological properties. The pyridine-pyrimidine core itself is a known pharmacophore, and the ability to diversify the molecule at the 4-position makes it a valuable tool for drug discovery programs. For example, similar bromo-pyrimidine derivatives have been utilized in the synthesis of kinase inhibitors and other targeted therapeutics. cphi-online.com The exploration of its reactivity and the biological evaluation of its derivatives remain active areas of interest for synthetic and medicinal chemists.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H6BrN3 |

| Molecular Weight | 236.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 948298-14-4 |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=N2)Br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINVZKQEPMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290069 | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142195-02-5 | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-bromo-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Functionalization of 4 Bromo 2 Pyridin 2 Yl Pyrimidine

Precursor Synthesis and Halogenation Strategies

The synthesis of 4-Bromo-2-(pyridin-2-yl)pyrimidine often begins with the construction of the parent 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold, followed by a selective halogenation step.

One common route to the precursor involves the condensation of pyridine-2-carboxamidine with a suitable three-carbon unit. For instance, reacting pyridine-2-carboxamidine with 1,1,3,3-tetramethoxypropane (B13500) in the presence of a catalyst can yield 2-(pyridin-2-yl)pyrimidine. Another approach involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl (B1604629) 1,2,3-triazine-5-carboxylate to form a substituted 2-(pyridin-2-yl)pyrimidine derivative. nih.gov

Once the 2-(pyridin-2-yl)pyrimidine core is assembled, halogenation is performed to introduce the bromine atom at the C4-position. The pyrimidine (B1678525) ring is generally susceptible to electrophilic attack, but the presence of the electron-withdrawing pyridine (B92270) ring influences the regioselectivity of the reaction. Bromination can be achieved using various brominating agents. For example, bromination of pyrimidin-2(1H)-one and its derivatives has been shown to proceed at the 5-position through the formation of an addition compound followed by acid-catalyzed elimination. rsc.org For related heterocyclic systems like 2,2'-bipyrimidine (B1330215), direct bromination can yield the 5-bromo and 5,5'-dibromo derivatives. acs.org In a similar fashion, treatment of 2-(pyridin-2-yl)pyrimidin-4-one (the keto tautomer of 4-hydroxy-2-(pyridin-2-yl)pyrimidine) with a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) can be employed to furnish the desired 4-bromo product.

Direct Synthesis Approaches for the this compound Core

Direct construction of the this compound system can be achieved through several modern synthetic methodologies, which build the heterocyclic core with the bromine atom already in place.

Classical Heterocyclic Annulation and Cyclocondensation Reactions

Classical methods for pyrimidine synthesis involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To directly synthesize the target molecule, one could envision a reaction between pyridine-2-carboxamidine and a brominated three-carbon electrophile, such as mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid) or a related derivative. The reaction conditions, including solvent and base, would need to be carefully optimized to favor the desired cyclization and prevent side reactions.

Modern Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly relevant. youtube.comyoutube.comyoutube.comnih.gov A convergent synthesis of this compound could be designed using this methodology.

One possible disconnection involves coupling 2,4-dibromopyrimidine (B1316284) with a pyridin-2-ylboronic acid or its ester. The challenge in this approach lies in achieving selective coupling at the C2-position of the pyrimidine ring while leaving the C4-bromo substituent intact. The reactivity of the two bromine atoms can be influenced by the choice of palladium catalyst, ligands, and reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Ref |

| 2,4-Dihalopyrimidine | Pyridin-2-ylboronic ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-Halo-2-(pyridin-2-yl)pyrimidine | researchgate.net |

| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Pd(PPh₃)₄ | - | Toluene | 5-Bromo-2,2'-bipyridine | acs.org |

Alternatively, one could couple a 2-halopyridine with a 4-bromopyrimidine-2-ylboronic ester. The synthesis of the necessary boronic ester precursor would be a key step in this route.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. researchgate.netnih.govorganic-chemistry.orgmdpi.comrsc.org An MCR strategy for this compound could involve the condensation of pyridine-2-carboxamidine, a brominated carbonyl compound, and a source of the remaining pyrimidine carbon and nitrogen atoms. For example, an iridium-catalyzed multicomponent synthesis has been developed for pyrimidines from amidines and alcohols. organic-chemistry.org Adapting such a system could provide a direct route to the target molecule.

An acid-controlled multicomponent synthesis of 2,4,6-triaryl pyrimidines from ketones, aldehydes, and a nitrogen source has also been reported, highlighting the potential for MCRs to build complex pyrimidine structures. nih.gov

Post-Synthetic Derivatization and Selective Functionalization

The bromine atom at the C4-position of this compound is a key functional handle for further molecular elaboration.

Nucleophilic Aromatic Substitution on the Pyrimidine Moiety

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atoms activates the ring towards nucleophilic attack. Positions 2 and 4 of the pyrimidine ring are particularly activated for SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogens, which is a stabilizing factor. researchgate.netstackexchange.comquimicaorganica.org

In this compound, the bromine atom at the C4-position is an excellent leaving group. This allows for the introduction of a wide variety of nucleophiles at this position.

| Substrate | Nucleophile | Conditions | Product | Ref |

| 3-Bromopyridine | Various amines, alcohols | Base-catalyzed | 4-Substituted pyridine | researchgate.net |

| 2-Chloropyridine | Hydroxide ions | - | 2-Hydroxypyridine | quimicaorganica.org |

| Bromoethane | Hydroxide ions | - | Ethanol | youtube.com |

Common nucleophiles that can be used to displace the bromide include:

Amines: Reaction with primary or secondary amines can introduce diverse amino substituents, a common modification in medicinal chemistry.

Alcohols/Alkoxides: Treatment with alcohols in the presence of a base, or with pre-formed alkoxides, yields the corresponding 4-alkoxy derivatives.

Thiols/Thiolates: Thiolates can displace the bromide to form 4-thioether compounds.

Carbon nucleophiles: Stabilized carbanions, such as those derived from malonates, can also be used to form new carbon-carbon bonds at the C4-position.

The reactivity of the C4-position makes this compound a valuable intermediate for generating libraries of substituted 2-(pyridin-2-yl)pyrimidine derivatives for various applications, including materials science and drug discovery.

Metal-Catalyzed C-C, C-N, and C-O Bond Forming Reactions

The bromine atom at the C4-position of the pyrimidine ring and the C-H bonds on both the pyrimidine and pyridine rings of this compound serve as versatile handles for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex organic molecules. rsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are particularly prominent. rsc.orgorganic-chemistry.orgorganic-chemistry.org The Suzuki-Miyaura coupling, for instance, enables the formation of C-C bonds by reacting the bromo-pyrimidine with various aryl or heteroaryl boronic acids. acs.orgnih.govresearchgate.net This reaction is often carried out using a palladium catalyst like Pd(PPh₃)₄ in the presence of a base. nih.govnih.gov The choice of solvent can be critical, with alcoholic solvent mixtures sometimes offering better reactivity at lower temperatures compared to polar aprotic solvents. nih.gov Microwave irradiation has also been employed to accelerate these reactions, leading to efficient synthesis of C4-substituted pyrimidines. mdpi.com

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a diverse array of amine functionalities. wikipedia.orglibretexts.orgnih.gov This reaction typically involves a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides under increasingly mild conditions. wikipedia.orglibretexts.org

For the formation of C-C triple bonds, the Sonogashira coupling is the method of choice. This reaction couples the bromo-pyrimidine with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.govresearchgate.net This reaction provides a direct route to alkynyl-substituted pyrimidines. nih.gov

These metal-catalyzed reactions offer a high degree of control and functional group tolerance, making them indispensable tools for the derivatization of this compound.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromo-pyrimidines

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-pyrimidine, Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted pyrimidine | nih.govnih.gov |

| Buchwald-Hartwig | Bromo-pyrimidine, Amine | Pd catalyst, Phosphine ligand | Amino-substituted pyrimidine | wikipedia.orglibretexts.org |

| Sonogashira | Bromo-pyrimidine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Alkynyl-substituted pyrimidine | organic-chemistry.orgnih.gov |

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like this compound. researchgate.netrsc.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. While the functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, various methods have been developed to achieve regioselective C-H activation. researchgate.netnih.gov

For pyridine moieties, C-H functionalization can be directed to specific positions. Due to the electronic properties of the pyridine ring, ortho- and para-functionalization are generally more facile. nih.gov However, recent advances have enabled meta-selective functionalization through the use of directing groups, non-directed metalation, and temporary dearomatization strategies. nih.gov The inherent reactivity of the pyridine C-H bonds allows for the introduction of new functional groups directly onto the pyridine ring of the this compound scaffold.

Transition metal catalysis plays a crucial role in many C-H functionalization reactions. nih.govresearchgate.net These methods offer the potential for high regioselectivity under mild conditions, enabling transformations that are difficult to achieve with traditional synthetic methods. researchgate.net The development of innovative strategies continues to expand the scope and applicability of C-H functionalization in the synthesis of complex pyridine-containing molecules. researchgate.net

Strategic Manipulation of the Bromine Substituent for Scaffold Elaboration

The bromine atom at the C4-position of the pyrimidine ring is a key functional group for the elaboration of the this compound scaffold. Its strategic manipulation through various chemical transformations allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

One of the most common strategies involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by a variety of nucleophiles. For instance, reaction with different anilines in the presence of a base like DIPEA can afford aminopyrimidine derivatives. nih.gov Subsequent reactions can be performed on other parts of the molecule, demonstrating the utility of the bromine as a versatile leaving group. nih.gov

The bromine atom is also an excellent handle for palladium-catalyzed cross-coupling reactions, as detailed in section 2.3.2. The Suzuki-Miyaura coupling with arylboronate esters is a prime example, enabling the formation of a new carbon-carbon bond at the C4-position. nih.gov This is a widely used method for creating biaryl structures. nih.gov

Furthermore, the bromine can be involved in sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be followed by another coupling reaction at a different position on the scaffold, allowing for the synthesis of unsymmetrically substituted diaryl-pyridines. acs.org This stepwise approach provides a high degree of control over the final structure of the molecule.

In some synthetic routes, the bromine is introduced at a later stage to enable further functionalization. For instance, a precursor molecule can be brominated using reagents like PBr₅ and POBr₃ to install the bromine atom, which then serves as a reactive site for subsequent coupling reactions. researchgate.net This highlights the strategic importance of the bromine substituent in multi-step synthetic sequences.

Coordination Chemistry and Metal Complexation Studies of 4 Bromo 2 Pyridin 2 Yl Pyrimidine

Ligand Design Principles for Pyridine-Pyrimidine Chelating Systems

The design of chelating ligands based on pyridine (B92270) and pyrimidine (B1678525) moieties is guided by several key principles aimed at creating molecules with specific metal ion affinities and desired properties for the resulting complexes. The arrangement of nitrogen atoms within these heterocyclic rings is a primary determinant of their coordination behavior.

Pyridine-pyrimidine systems are classified as bidentate N,N-donor ligands, where the nitrogen atoms from both the pyridine and pyrimidine rings can coordinate to a metal center. The relative orientation of these nitrogen atoms influences the geometry and stability of the resulting metal complex. The lone pair of electrons on the nitrogen atoms makes them effective Lewis bases, capable of donating electron density to a metal cation, which acts as a Lewis acid.

The electronic properties of the ligand can be tuned by the introduction of various substituents. In the case of 4-Bromo-2-(pyridin-2-yl)pyrimidine, the bromine atom at the 4-position of the pyrimidine ring acts as an electron-withdrawing group. This electronic modification can influence the basicity of the pyrimidine nitrogen atoms, thereby affecting the strength of the metal-ligand bond. The electron-withdrawing nature of the bromine atom can also impact the redox properties and the energy levels of the molecular orbitals of the resulting metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) can significantly influence the stoichiometry and structure of the resulting complex.

For instance, the reaction of this compound with a metal halide, nitrate, or perchlorate (B79767) salt can lead to the formation of complexes with varying coordination numbers and geometries. The synthesis is often carried out under inert atmosphere to prevent oxidation of the metal center or decomposition of the ligand.

Spectroscopic techniques are also vital for characterization.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand environment in solution. Changes in the chemical shifts of the protons on the pyridine and pyrimidine rings upon coordination can confirm complex formation and provide insights into the solution-state structure.

UV-Visible Spectroscopy: Can indicate the formation of a complex through changes in the electronic absorption spectrum compared to the free ligand.

Investigations into Coordination Modes and Stoichiometry

The coordination mode of this compound is expected to be primarily as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring. The specific pyrimidine nitrogen involved in coordination (N1 or N3) can depend on steric and electronic factors.

The stoichiometry of the resulting metal complexes can vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1, 1:2, and 1:3 (metal:ligand) ratios. For example, with an octahedral metal ion, one might expect the formation of a [M(L)₃]ⁿ⁺ complex, where L is the bidentate ligand. For square planar or tetrahedral metals, [M(L)₂]ⁿ⁺ complexes are common.

The presence of the bromine atom at the 4-position of the pyrimidine ring is unlikely to directly participate in coordination but can influence the crystal packing through halogen bonding interactions. The stoichiometry and coordination mode can be definitively determined through single-crystal X-ray diffraction and supported by elemental analysis and mass spectrometry.

Electronic Structure and Photophysical Property Characterization of Complexes

The electronic structure and photophysical properties of metal complexes are of great interest for applications in areas such as light-emitting diodes (LEDs), sensors, and photodynamic therapy. The coordination of a ligand like this compound to a metal center, particularly a transition metal like ruthenium(II), can give rise to interesting photophysical phenomena.

The absorption spectra of such complexes are typically characterized by ligand-centered (LC) π-π* transitions in the ultraviolet region and metal-to-ligand charge-transfer (MLCT) transitions in the visible region. The energy of these transitions is influenced by the nature of the metal, the ligand, and the solvent. The electron-withdrawing bromo substituent on the pyrimidine ring can lower the energy of the ligand's π* orbitals, potentially leading to a red-shift in the MLCT absorption bands.

Upon excitation, these complexes can exhibit luminescence, typically phosphorescence from a triplet MLCT excited state. The key photophysical parameters that are characterized include:

Absorption and Emission Maxima (λ_abs, λ_em): The wavelengths of maximum absorption and emission.

Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a given wavelength.

Luminescence Quantum Yield (Φ_em): The ratio of photons emitted to photons absorbed.

Excited-State Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state.

While specific photophysical data for complexes of this compound are not available in the provided search results, studies on related ruthenium(II) polypyridyl complexes indicate that the nature of the ligands significantly impacts these properties. For instance, extending the π-system of the ligand can lead to changes in the nature of the emissive state from MLCT to a ligand-centered triplet state.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-pyrimidine ligands have shown potential in various catalytic applications. The ability of the ligand to stabilize different oxidation states of the metal center and the potential for the ligand to participate in the catalytic cycle are key factors.

The electronic properties imparted by the 4-bromo substituent could be advantageous in certain catalytic reactions. The electron-withdrawing nature of the bromine atom can make the metal center more electrophilic, which can enhance its reactivity in reactions such as oxidation catalysis or Lewis acid-catalyzed transformations.

Potential areas of catalytic application for metal complexes of this compound could include:

Oxidation Reactions: The complexes could act as catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Cross-Coupling Reactions: Palladium or nickel complexes of this ligand could potentially be used in Suzuki, Heck, or other cross-coupling reactions, which are fundamental in organic synthesis.

Polymerization: The complexes could serve as catalysts for the polymerization of olefins or other monomers.

However, without specific experimental data on the catalytic activity of complexes derived from this compound, these remain areas of hypothetical application based on the behavior of related ligand systems.

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Pyridin 2 Yl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a theoretical framework for understanding a molecule's stability, reactivity, and electronic characteristics. For many pyrimidine (B1678525) and pyridine (B92270) derivatives, DFT has been successfully used to optimize molecular geometry and calculate vibrational frequencies. jocpr.comnih.gov

Electronic Structure Analysis (HOMO-LUMO Profiles, Molecular Orbitals)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter indicating molecular stability; a smaller gap often suggests higher reactivity. irjweb.combiosynth.com For various substituted pyridines and pyrimidines, HOMO-LUMO analyses have been performed to understand their electronic behavior and potential as functional materials. nih.govwu.ac.thresearchgate.net However, specific data regarding the HOMO-LUMO profile, their energy values, and their distribution across the 4-Bromo-2-(pyridin-2-yl)pyrimidine structure are not available in published research.

Spectroscopic Property Prediction (Vibrational, Electronic)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical calculations of vibrational (Infrared and Raman) and electronic (UV-Visible) spectra can aid in the interpretation of experimental data. DFT methods have proven reliable for predicting the vibrational frequencies of related heterocyclic compounds, showing good agreement with experimental measurements. nih.goveurjchem.com Such predictive studies for this compound, which would be invaluable for its characterization, have not been reported.

Molecular Modeling and Intermolecular Interaction Analysis

Molecular modeling techniques are essential for studying how molecules interact with each other, particularly in the solid state. These interactions govern crystal packing, which in turn influences the material's physical properties.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps various close contacts, such as hydrogen bonds and van der Waals forces, providing a "fingerprint" of the crystal packing environment. This analysis has been widely applied to various bromo-substituted organic compounds and heterocyclic systems to understand how molecules assemble in the solid state. nih.govnih.govwhiterose.ac.ukresearchgate.net The most significant interactions are often identified by their percentage contribution to the total Hirshfeld surface. For related molecules, H···H, C···H/H···C, and Br···H/H···Br interactions are frequently dominant. nih.govnih.gov A Hirshfeld surface analysis for this compound would elucidate the key forces driving its crystal formation, but no such study has been published.

Hydrogen Bonding Network Characterization

Hydrogen bonds are among the most critical non-covalent interactions that direct molecular assembly. The characterization of hydrogen bonding networks is fundamental to understanding the supramolecular structure of a compound. In related pyridine-containing crystal structures, C-H···N and C-H···O interactions are often observed to form complex three-dimensional networks. eurjchem.comnih.govwhiterose.ac.uk While the this compound molecule contains nitrogen atoms that could act as hydrogen bond acceptors, a detailed characterization of its potential hydrogen bonding network is absent from the literature.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are instrumental in establishing relationships between a molecule's structure and its macroscopic properties. By systematically modifying a chemical structure in silico and calculating the resulting electronic and physical properties, researchers can develop predictive models. Pyridine and pyrimidine cores are known "privileged scaffolds" in medicinal chemistry, and understanding their structure-activity relationships is a major focus of drug design. acs.org Computational docking studies, for instance, predict how a molecule might bind to a biological target. jocpr.comirjweb.com However, theoretical investigations into the structure-property relationships of this compound specifically are currently unavailable.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its chemical reactivity and potential interactions with other molecules. Computational and theoretical chemistry provide powerful tools to investigate these aspects at an atomic level. Conformational analysis helps in identifying the most stable arrangements of the atoms in the molecule, while molecular dynamics simulations offer a view of its movement and flexibility over time.

Conformational Analysis

Theoretical calculations, such as Density Functional Theory (DFT), are typically employed to determine the potential energy surface associated with the rotation around this inter-ring bond. By systematically changing the dihedral angle and calculating the corresponding energy, a conformational energy profile can be constructed. This profile reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (energy maxima).

Research on structurally similar 2,2'-bipyrimidine (B1330215) systems suggests that the lowest energy conformation is often nearly planar, stabilized by π-conjugation across the two rings. However, steric hindrance between the hydrogen atoms adjacent to the inter-ring bond can lead to a slightly twisted conformation being the most stable.

A hypothetical conformational analysis of this compound might yield results such as those presented in Table 1. In this hypothetical scenario, the planar conformation is a transition state between two equivalent, slightly twisted, low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |

| Twisted 1 | 25 | 0.00 | Global Minimum |

| Planar | 0 | 1.5 | Transition State |

| Perpendicular | 90 | 5.0 | Energy Maximum |

| Twisted 2 | -25 | 0.00 | Global Minimum |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of this compound in various environments. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its vibrational, rotational, and translational motions.

MD simulations of this compound would likely focus on the fluctuations of the dihedral angle between the pyridine and pyrimidine rings. These simulations can confirm the stability of the low-energy conformers identified through conformational analysis and determine the timescales of transitions between them. Such studies are particularly valuable for understanding how the molecular shape might adapt in the presence of a solvent or when approaching a biological target. researchgate.net

For instance, a simulation in an aqueous solution could show how hydrogen bonding between water and the nitrogen atoms of the pyrimidine and pyridine rings influences the conformational preferences. The results of a hypothetical MD simulation are summarized in Table 2.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Water

| Simulation Time (ns) | Average Dihedral Angle (°) | Standard Deviation (°) |

| 100 | 24.8 | 5.2 |

| 200 | 25.1 | 5.5 |

| 300 | -24.9 | 5.3 |

| 400 | 25.3 | 5.4 |

| 500 | -25.0 | 5.6 |

This table presents hypothetical data for illustrative purposes, showing fluctuations around the low-energy twisted conformers.

The dynamic behavior observed in MD simulations is critical for interpreting experimental data and for designing molecules with specific three-dimensional shapes and electrostatic properties. In the context of drug design, understanding the conformational landscape and flexibility is essential for predicting how a molecule might bind to a protein's active site. nih.govmdpi.com Studies on related pyridinyl-pyrimidine derivatives have shown that the ability to adopt a specific conformation is key to their inhibitory activity against kinases. nih.gov

Applications in Advanced Chemical Design and Research Beyond Standard Identification

Scaffold Design and Exploration in Medicinal Chemistry Research

The 2-(pyridin-2-yl)pyrimidine (B3183638) core is a recognized "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom at the 4-position of the pyrimidine (B1678525) ring provides a crucial handle for synthetic chemists to further elaborate the core structure, enabling the systematic exploration of chemical space and the optimization of biological activity.

Rational Design of Derivatives for Molecular Target Interaction

The 4-bromo-2-(pyridin-2-yl)pyrimidine scaffold serves as a foundational element for the rational design of molecules engineered to interact with specific biological targets. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This strategic modification enables the fine-tuning of a molecule's size, shape, and electronic properties to enhance its binding affinity and selectivity for a target protein.

For instance, in the pursuit of novel anticancer agents, the pyrimidine core is a well-established pharmacophore. Research into tyrosine kinase inhibitors has led to the synthesis of a novel series of 5-bromo-pyrimidine derivatives. nih.gov While not the exact titular compound, this work highlights the strategic importance of a bromo-substituted pyrimidine ring in generating potent inhibitors of enzymes like Bcr/Abl tyrosine kinase, which is implicated in certain types of leukemia. nih.gov The bromo-substituent in these derivatives was shown to be critical for their biological activity. nih.gov

Development of Lead Compound Precursors and Chemical Libraries

The reactivity of the carbon-bromine bond in this compound makes it an ideal starting material for the construction of chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential for high-throughput screening campaigns aimed at identifying new lead compounds for drug discovery.

A study focused on developing novel anti-fibrosis agents involved the synthesis of a series of 2-(pyridin-2-yl) pyrimidine derivatives. While this research did not start with the bromo-derivative, it underscores the importance of the 2-(pyridin-2-yl)pyrimidine core in generating libraries of compounds with potential therapeutic activities. The synthesis of such libraries is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships. epa.gov

The following table showcases examples of how the 2-(pyridin-2-yl)pyrimidine scaffold is utilized in the synthesis of biologically active compounds.

| Compound Class | Synthetic Application | Biological Target/Activity |

| 5-Bromo-pyrimidine derivatives | Synthesis of novel analogs | Bcr/Abl tyrosine kinase inhibitors for cancer therapy nih.gov |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Creation of a library of compounds | Anti-fibrotic agents epa.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Development of selective inhibitors | Cyclin-dependent kinases 4 and 6 (CDK4/6) for cancer treatment acs.orgnih.gov |

Exploration of Ligand-Receptor Binding Modes via Computational Docking

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its protein target. The this compound scaffold and its derivatives are frequently the subjects of such in silico studies to understand their mechanism of action at a molecular level.

For example, molecular docking studies have been instrumental in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are validated targets for cancer therapy. acs.orgnih.gov These studies have revealed that the pyrimidine and pyridine (B92270) rings often engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. acs.org The substitution pattern, guided by the bromine's position, can then be optimized to exploit other nearby pockets in the active site, thereby increasing potency and selectivity.

Contributions to Materials Science and Organic Electronics

Beyond its role in medicine, the this compound scaffold possesses properties that make it an attractive building block for the creation of advanced materials with novel electronic and optical properties. The combination of the electron-deficient pyrimidine ring and the electron-rich pyridine ring, along with the potential for further functionalization via the bromine atom, allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Development of Novel Organic Emitters and Fluorophores

While direct reports on the use of this compound as an organic emitter or fluorophore are limited, related structures have shown promise in this area. For instance, a molecule containing a central pyridine ring, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine, has been synthesized and used to fabricate a pure white organic light-emitting diode (OLED). nih.gov This suggests that the pyridinyl-heterocycle motif can be a viable core for emissive materials. The bromo-substituent on the pyrimidine ring of the title compound could serve as a synthetic handle to introduce other chromophoric or electron-donating/withdrawing groups to modulate the emission color and efficiency. Further research is needed to fully explore the potential of this compound in this application.

Role in Functional Materials and Supramolecular Assemblies

The presence of both a bromine atom and nitrogen-containing heterocyclic rings in this compound makes it a candidate for the construction of functional materials and supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering.

An example of this concept is the supramolecular assembly of iodo- or bromo-substituted benzoic acids with pyridinyl-aminopyrimidines. researchgate.net In these systems, a combination of hydrogen and halogen bonds directs the self-assembly of the individual molecules into well-defined one- and two-dimensional architectures. researchgate.net This predictable control over the solid-state packing is crucial for the design of materials with specific properties, such as conductivity or porosity. The ability of the this compound scaffold to engage in multiple non-covalent interactions makes it a promising component for the bottom-up fabrication of functional supramolecular materials.

Utility as Advanced Building Blocks in Complex Organic Synthesis

The chemical architecture of this compound, which features a pyrimidine ring linked to a pyridine ring, is a recognized "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. The true synthetic utility of this compound, however, is significantly enhanced by the presence of a bromine atom at the 4-position of the pyrimidine ring. This halogen atom acts as a highly effective synthetic handle, rendering the compound a valuable precursor for creating more elaborate molecular structures.

The bromine substituent makes the pyrimidine core susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the precise and efficient connection of different molecular fragments.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the brominated pyrimidine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst. It is a robust method for forming a new carbon-carbon bond at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-pyrimidine with an amine. This is a crucial step in the synthesis of many pharmaceutical agents.

Through these and other coupling strategies, the simple this compound scaffold can be elaborated into a diverse library of complex derivatives. For instance, it serves as a key intermediate in the synthesis of novel endothelin receptor antagonists and other compounds with potential therapeutic applications. hkbu.edu.hk The ability to systematically modify the core structure by replacing the bromine atom allows chemists to fine-tune the properties of the final molecule, a critical aspect of drug discovery and materials development.

The table below summarizes the key reactive site and its application in common, powerful synthetic transformations.

| Feature | Position | Synthetic Utility | Example Reaction Types |

| Bromine Atom | C4 of Pyrimidine | Reactive site for substitution and cross-coupling | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille |

| Pyridinyl Group | C2 of Pyrimidine | Modulates electronic properties and provides coordination site | Ligand for metal complexes, hydrogen bond acceptor |

| Nitrogen Atoms | Pyridine & Pyrimidine | Influence solubility, basicity, and biological interactions | Salt formation, hydrogen bonding |

Precursors for Fused Heterocyclic Ring Systems

Beyond serving as a connection point for separate molecular fragments, this compound is a valuable precursor for the construction of fused heterocyclic ring systems. Fused systems, where two or more rings share a common bond, are of great interest in medicinal chemistry as their rigid structures can lead to high-affinity interactions with biological targets. One prominent class of such molecules are the pyridopyrimidines, which contain both a pyridine and a pyrimidine ring fused together. nih.gov

The synthesis of pyridopyrimidines can be achieved by constructing a new pyridine ring onto a pre-existing pyrimidine core. nih.gov In this strategy, the 4-bromo substituent on the pyrimidine ring of this compound can play a critical role. A general, multi-step approach would involve:

Functionalization: A cross-coupling reaction (e.g., Suzuki or Sonogashira) is first used to introduce a side chain at the 4-position. This side chain must contain the necessary atoms and functional groups to form the new pyridine ring.

Intramolecular Cyclization: In a subsequent step, the installed side chain is induced to react with a nitrogen atom or a carbon atom of the original pyrimidine ring, closing the new ring and forming the fused pyridopyrimidine scaffold.

Research into the synthesis of related pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrates this principle effectively. In these syntheses, a 4-amino-5-bromopyrimidine (B111901) or a 4-chloro-pyrimidine is used as the starting point. The halogen provides the reactive site for building out the components of the pyridone ring, which is then fused to the pyrimidine core. By analogy, this compound provides the necessary reactive handle at its C4-position to serve as an anchor point for similar ring-forming (annulation) sequences, leading to complex, fused heterocyclic structures.

Intermediates in Stereoselective Transformations

Following a comprehensive review of available scientific literature, no specific examples or detailed research findings could be identified that describe the use of this compound as an intermediate in stereoselective transformations. This includes its use as a chiral auxiliary, as a precursor to a chiral ligand for asymmetric catalysis, or as a substrate in a reaction where it directly controls the formation of a new stereocenter. While related chiral heterocyclic compounds are known and utilized in asymmetric synthesis, the direct role of this compound in this specific context is not documented in the reviewed sources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-(pyridin-2-yl)pyrimidine?

- Methodological Answer : Synthesis typically involves bromination of pyrimidine precursors or cross-coupling reactions. For example, bromination of a pyrimidine intermediate can be achieved using stannous chloride (SnCl₂) in hydrochloric acid, followed by neutralization and extraction with ethyl acetate. Recrystallization from acetonitrile is a standard purification step, yielding high-purity products (~90% yield) . Suzuki-Miyaura coupling may also introduce the pyridyl group using palladium catalysts, as seen in analogous halophenylpyrimidine syntheses .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated via:

- HPLC : To quantify impurities.

- NMR Spectroscopy : To confirm structural integrity (e.g., absence of unreacted precursors).

- Melting Point Analysis : Sharp melting points (e.g., 460–461 K for related bromopyrimidines) indicate purity .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Store in sealed containers at –20°C for long-term stability .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Key factors include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Ligands : Bidentate ligands (e.g., dppf) enhance reaction rates.

- Solvent : Use polar aprotic solvents (e.g., DMF) at 80–100°C.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Example: A related 4-(4-halophenyl)pyridine synthesis achieved >85% yield under similar conditions .

Q. How to resolve contradictions between spectroscopic data and X-ray crystallography results for this compound?

- Methodological Answer :

- Re-examine Sample Purity : Contaminants (e.g., residual solvents) can skew NMR/MS data. Repurify via column chromatography.

- Polymorphism Check : Different crystal forms (e.g., monoclinic vs. orthorhombic) may explain spectral mismatches. Re-crystallize under varied conditions .

- Hydrogen Bonding Analysis : X-ray structures (e.g., N–H···N interactions in pyrimidines) validate molecular packing, resolving ambiguities in NMR assignments .

Q. What are the challenges in achieving regioselective bromination on the pyrimidine ring?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., –NH₂) to direct bromination to specific positions.

- Reagent Control : NBS (N-bromosuccinimide) in DMF selectively brominates C4 over C2/C6 positions in pyrimidines .

- Temperature Effects : Lower temperatures (–20°C) reduce side reactions (e.g., di-bromination) .

Key Notes

- Avoid commercial sources (e.g., Sigma-Aldrich, Thermo Scientific) for academic rigor; prioritize peer-reviewed methods .

- Structural validation via X-ray crystallography is critical for resolving ambiguities in regiochemistry .

- Contradictory data often arise from impurities or polymorphism—systematic troubleshooting is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.